3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of 5-bromo-2-thienyl chalcones with hydrazine derivatives. One common method involves the use of microwave irradiation in the presence of a green catalyst such as fly ash: H2SO4 . This method is environmentally friendly and provides good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.
Scientific Research Applications
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial and anticancer properties.
Materials Science: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromophenyl)-3-aryl-1,2,4-triazolo[4,3-c]quinazolines: These compounds also contain a bromine-substituted heterocyclic ring and have applications in medicinal chemistry.
Thiophene-Based Conjugated Polymers: These polymers have similar electronic properties and are used in optoelectronic applications.
Uniqueness
3-(5-Bromothiophen-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its combination of a thiophene and pyrazole ring, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10BrN3S |
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Molecular Weight |
272.17 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3 |
InChI Key |
YQFMNAVGQJDLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(S2)Br)C)N |
Origin of Product |
United States |
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